molecular formula C11H8ClFN2 B13148242 4-(Chloromethyl)-3-fluoro-2,4'-bipyridine

4-(Chloromethyl)-3-fluoro-2,4'-bipyridine

Cat. No.: B13148242
M. Wt: 222.64 g/mol
InChI Key: IDLORJIDWRSUIR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-fluoro-2,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chloromethyl group and a fluorine atom attached to the bipyridine core. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine typically involves the halogenation of a bipyridine precursor. One common method is the chloromethylation of 3-fluoro-2,4’-bipyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the nucleophilic attack by the bipyridine ring.

Industrial Production Methods: Industrial production of 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted bipyridines with various functional groups.

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Reduced bipyridine derivatives.

Comparison with Similar Compounds

  • 4-(Chloromethyl)-2,2’-bipyridine
  • 4-(Chloromethyl)-4’-fluoro-2,2’-bipyridine
  • 4-(Chloromethyl)-3,3’-bipyridine

Comparison: 4-(Chloromethyl)-3-fluoro-2,4’-bipyridine is unique due to the presence of both a chloromethyl group and a fluorine atom on the bipyridine core. This combination imparts distinct chemical reactivity and biological activity compared to other bipyridine derivatives . The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H8ClFN2

Molecular Weight

222.64 g/mol

IUPAC Name

4-(chloromethyl)-3-fluoro-2-pyridin-4-ylpyridine

InChI

InChI=1S/C11H8ClFN2/c12-7-9-3-6-15-11(10(9)13)8-1-4-14-5-2-8/h1-6H,7H2

InChI Key

IDLORJIDWRSUIR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2F)CCl

Origin of Product

United States

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